molecular formula C6H10ClNO2 B12866708 (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride

Cat. No.: B12866708
M. Wt: 163.60 g/mol
InChI Key: ODADUOOBBWVDQV-KLOOUPEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-2-Azabicyclo[211]hexane-3-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step often involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via functional group transformations, such as oxidation of an alcohol or hydrolysis of an ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride: This is a stereoisomer of the compound, differing only in the spatial arrangement of atoms.

    2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but with a different ring size.

Uniqueness

(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-4(2-3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3?,4?,5-;/m0./s1

InChI Key

ODADUOOBBWVDQV-KLOOUPEDSA-N

Isomeric SMILES

C1C2CC1N[C@@H]2C(=O)O.Cl

Canonical SMILES

C1C2CC1NC2C(=O)O.Cl

Origin of Product

United States

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